molecular formula C26H36N6O5 B550118 Angiotensin I/II (5-8) CAS No. 34233-50-6

Angiotensin I/II (5-8)

Cat. No.: B550118
CAS No.: 34233-50-6
M. Wt: 512.6 g/mol
InChI Key: RXGAHIIILDHXJU-XSXWSVAESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Angiotensin I/II (5-8) is a peptide fragment derived from the larger angiotensin peptides, which are part of the renin-angiotensin system. This system plays a crucial role in regulating blood pressure and fluid balance in the body. Angiotensin I/II (5-8) specifically refers to the amino acid sequence from the fifth to the eighth position in the angiotensin I and II peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of angiotensin I/II (5-8) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of angiotensin I/II (5-8) follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Angiotensin I/II (5-8) can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Specific amino acid derivatives and coupling reagents like HBTU or HATU.

Major Products: The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

Angiotensin I/II (5-8) has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in the renin-angiotensin system and its effects on cellular processes.

    Medicine: Explored for potential therapeutic applications in cardiovascular diseases and hypertension.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

Angiotensin I/II (5-8) exerts its effects through interactions with specific receptors in the renin-angiotensin system. The primary molecular targets include:

    Angiotensin II Type 1 Receptor (AT1R): Mediates vasoconstriction and increases blood pressure.

    Angiotensin II Type 2 Receptor (AT2R): Involved in vasodilation and counteracts the effects of AT1R.

The pathways involved include:

    Vasoconstriction: Activation of AT1R leads to increased intracellular calcium levels, resulting in the contraction of vascular smooth muscle cells.

    Aldosterone Release: Stimulation of AT1R in the adrenal cortex promotes the release of aldosterone, which increases sodium and water reabsorption in the kidneys.

Comparison with Similar Compounds

Angiotensin I/II (5-8) can be compared with other angiotensin peptides, such as:

    Angiotensin I: The precursor to angiotensin II, which is converted by angiotensin-converting enzyme (ACE).

    Angiotensin II: The primary active peptide in the renin-angiotensin system, responsible for most of the physiological effects.

    Angiotensin (1-7): A peptide with opposing effects to angiotensin II, promoting vasodilation and anti-inflammatory actions.

Uniqueness: Angiotensin I/II (5-8) is unique in its specific sequence and the distinct biological activities it exhibits compared to other angiotensin peptides. Its role in modulating the effects of the renin-angiotensin system makes it a valuable tool for research and potential therapeutic applications.

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N6O5/c1-3-16(2)22(27)24(34)30-19(13-18-14-28-15-29-18)25(35)32-11-7-10-21(32)23(33)31-20(26(36)37)12-17-8-5-4-6-9-17/h4-6,8-9,14-16,19-22H,3,7,10-13,27H2,1-2H3,(H,28,29)(H,30,34)(H,31,33)(H,36,37)/t16-,19-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGAHIIILDHXJU-XSXWSVAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40430963
Record name CTK1B7855
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34233-50-6
Record name CTK1B7855
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Angiotensin I/II (5-8)
Reactant of Route 2
Angiotensin I/II (5-8)
Reactant of Route 3
Angiotensin I/II (5-8)
Reactant of Route 4
Angiotensin I/II (5-8)
Reactant of Route 5
Angiotensin I/II (5-8)
Reactant of Route 6
Angiotensin I/II (5-8)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.